![molecular formula C10H4Cl2N2S B2616164 2,4-二氯苯并[4,5]噻吩并[3,2-d]嘧啶 CAS No. 160199-05-3](/img/structure/B2616164.png)

2,4-二氯苯并[4,5]噻吩并[3,2-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine is a chemical compound with the CAS Number: 160199-05-3 . It has a molecular weight of 255.13 and its linear formula is C10H4Cl2N2S . It is a solid substance and should be stored in a dark place, in an inert atmosphere, at 2-8°C .

Synthesis Analysis

The synthesis of 2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine involves a mixture of the compound (1.0 g), 50% aqueous dimethyl amine (2 mL), ethanol (10 mL), and 1,4-dioxane (10 mL) stirred at 40°C for 1 hour . The reaction yields 2-chloro-4-dimethylamino-benzo[4,5]thieno[3,2-d]pyrimidine .Molecular Structure Analysis

The IUPAC name for this compound is 2,4-dichloro1benzothieno[3,2-d]pyrimidine . The InChI code is 1S/C10H4Cl2N2S/c11-9-8-7(13-10(12)14-9)5-3-1-2-4-6(5)15-8/h1-4H and the InChI key is BSWVSKQCYPFXJF-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine is a solid substance . It has a molecular weight of 255.13 and its linear formula is C10H4Cl2N2S . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .科学研究应用

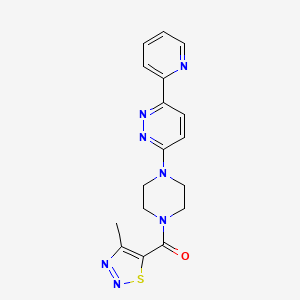

合成和衍生物

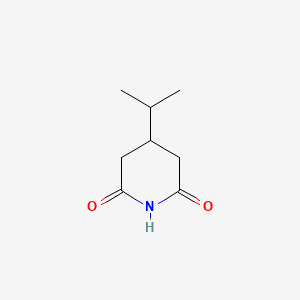

噻吩并[3,2-d]嘧啶新衍生物的合成一直是备受关注的课题。例如,4-芳氧基吡啶并[3′,2′∶4,5]噻吩并[3,2-d]嘧啶的合成涉及取代酚与吡啶并[3′,2′∶4,5]噻吩并[3,2-d]嘧啶-4-酮(2)的反应(鲍文艳,2010)。类似地,通过苯胺衍生物与4-氯噻吩并[3,2-d]嘧啶反应,合成了新的4-(苯氨基)噻吩并[3,2-d]嘧啶衍生物(杨宪松,2007)。

生物和医药应用

噻吩并[3,2-d]嘧啶衍生物已显示出多种生物活性,包括抗菌和抗炎特性。具体化合物已显示出对真菌、细菌和炎症的显着活性(M. Tolba, A. K. Kamal El‐Dean, Mostafa Ahmed, R. Hassanien, 2018)。此外,噻吩并[3,2-d]嘧啶环是一类重要的杂环化合物,在抗癌、抗感染、抗惊厥、抗糖尿病、中枢神经系统和骨质疏松药物发现中显示出不同的药理活性(F. Islam, T. M. Quadery, 2021)。

化学性质和分析

噻吩并[3,2-d]嘧啶衍生物的化学性质和分析也已得到探索。一项关于噻吩并[3,2-d]嘧啶衍生物的电喷雾电离碰撞诱导解离的研究提供了对这些化合物质谱研究中气相反应的理解(郭彦春等,2020)。

安全和危害

作用机制

Target of Action

The primary target of 2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine is the human immunodeficiency virus-1 (HIV-1) non-nucleoside reverse transcriptase . This enzyme plays a crucial role in the replication of the HIV-1 virus .

Mode of Action

2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine: interacts with the non-nucleoside reverse transcriptase of HIV-1, inhibiting its function . This interaction prevents the virus from replicating, thereby reducing the viral load in the body .

Biochemical Pathways

The action of 2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine affects the biochemical pathway of HIV-1 replication. By inhibiting the function of the non-nucleoside reverse transcriptase, it disrupts the process by which the virus replicates its genetic material . This disruption prevents the virus from producing new copies of itself, thereby reducing the viral load in the body .

Result of Action

The molecular and cellular effects of 2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine ’s action result in a reduction in the replication of the HIV-1 virus . This reduction in viral replication leads to a decrease in the viral load within the body, which can help to slow the progression of the disease .

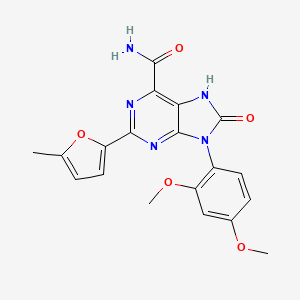

生化分析

Biochemical Properties

2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby exhibiting anti-inflammatory properties . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and affecting downstream processes.

Cellular Effects

The effects of 2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways in macrophages, leading to reduced production of pro-inflammatory cytokines . Furthermore, 2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine affects gene expression by altering the transcriptional activity of various genes involved in inflammation and cell proliferation.

Molecular Mechanism

At the molecular level, 2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, inhibiting or activating their function. For instance, this compound has been shown to inhibit the activity of COX and LOX enzymes by binding to their active sites, preventing the conversion of arachidonic acid to pro-inflammatory mediators . Additionally, it modulates gene expression by interacting with transcription factors and altering their binding to DNA, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of 2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine in laboratory settings change over time. This compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of inflammatory pathways and reduced cell proliferation

Dosage Effects in Animal Models

The effects of 2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine vary with different dosages in animal models. At low doses, this compound exhibits anti-inflammatory and anti-proliferative effects without significant toxicity . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity, indicating a narrow therapeutic window . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, suggesting that optimal dosing is crucial for maximizing its therapeutic potential while minimizing toxicity.

Metabolic Pathways

2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then undergo further biotransformation, including conjugation reactions, to facilitate their excretion from the body. The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of 2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which regulate its intracellular concentration . Additionally, it can bind to plasma proteins, affecting its distribution and bioavailability in different tissues. The compound’s localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine plays a critical role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Its localization within these compartments can affect its interaction with biomolecules and modulate its biochemical and cellular effects. For example, nuclear localization of this compound can enhance its ability to modulate gene expression by interacting with transcription factors and chromatin.

属性

IUPAC Name |

2,4-dichloro-[1]benzothiolo[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2N2S/c11-9-8-7(13-10(12)14-9)5-3-1-2-4-6(5)15-8/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSWVSKQCYPFXJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2)C(=NC(=N3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160199-05-3 |

Source

|

| Record name | 2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]carbonyl}-3-pyridin-2-ylisothiazol-4-amine](/img/structure/B2616082.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)acetate](/img/structure/B2616084.png)

![4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2616088.png)

![6-(4-Butylphenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B2616093.png)

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide](/img/structure/B2616097.png)

![N-(2-chlorobenzyl)-4-[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-3-methylbutanamide](/img/structure/B2616101.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-ethoxyphenyl)oxalamide](/img/structure/B2616103.png)